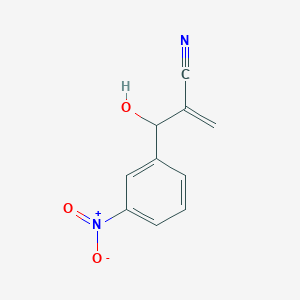

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[hydroxy-(3-nitrophenyl)methyl]prop-2-enenitrile . This nomenclature systematically identifies the acrylonitrile backbone (prop-2-enenitrile), the hydroxymethyl substituent at position 2, and the 3-nitrophenyl group attached to the hydroxymethyl carbon. The numbering prioritizes the acrylonitrile chain, with the nitrophenyl group specified by its meta-substitution pattern.

Key identifiers include:

Synonymous designations, such as 2-(hydroxy(3-nitrophenyl)methyl)acrylonitrile and 22056-06-0, reflect its representation across chemical databases. The SMILES notation C=C(C#N)C(C1=CC(=CC=C1)N+[O-])O further encodes its connectivity, emphasizing the acrylonitrile (C=C-C#N), hydroxyl (-OH), and 3-nitrophenyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₈N₂O₃ confirms the presence of ten carbon atoms, eight hydrogens, two nitrogens, and three oxygens. The molecular weight, calculated as 204.18 g/mol , aligns with compositional analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Exact Mass | 204.0535 g/mol |

| Elemental Composition | C: 58.82%, H: 3.95%, N: 13.72%, O: 23.51% |

The nitro group (-NO₂) contributes 13.72% of the molecular weight, while the acrylonitrile moiety accounts for 58.82% carbon content. These values are consistent with high-resolution mass spectrometry data.

Crystallographic Data and Conformational Studies

Although direct crystallographic data for this compound remains unpublished, analogous compounds provide insights into its conformational preferences. For example, β-lactam derivatives with nitrophenyl substituents exhibit planarity in aromatic rings, with dihedral angles near 85° between the phenyl and heterocyclic groups. Computational models suggest the 3-nitrophenyl group in this compound adopts a near-perpendicular orientation relative to the acrylonitrile plane to minimize steric hindrance.

The hydroxyl group participates in intermolecular hydrogen bonding, as observed in related acrylonitriles, forming O-H···O interactions with nitro oxygen atoms. These interactions likely stabilize crystal packing, though experimental verification is pending.

| Parameter | Hypothesized Value |

|---|---|

| Bond Length (C≡N) | ~1.16 Å |

| Dihedral Angle (Ph-O) | ~85°–90° |

| Torsional Angle (C-C-OH) | ~60° |

The acrylonitrile’s linear geometry (C-C≡N angle: ~176.8°) and the hydroxyl’s spatial orientation are critical to its reactivity.

Comparative Analysis of Tautomeric Forms

Tautomerism in nitrile-containing compounds, such as nitrile-ketenimine equilibria, has been documented in structurally similar molecules. For this compound, two plausible tautomers exist:

- Nitrile Form : Dominant state, characterized by the -C≡N group.

- Ketenimine Form : A resonance-stabilized structure with a conjugated C=N=C system.

The nitrile form is thermodynamically favored due to the electron-withdrawing nitro group, which destabilizes the ketenimine tautomer by reducing electron density at the α-carbon. Spectroscopic studies of analogous compounds reveal that tautomeric equilibria are sensitive to solvent polarity, with polar solvents stabilizing the nitrile form through hydrogen bonding.

| Tautomer | Stabilizing Factors | Energy (Relative) |

|---|---|---|

| Nitrile | Resonance stabilization, H-bonding | 0 kJ/mol (reference) |

| Ketenimine | Conjugation with π-system | +15–20 kJ/mol |

Nuclear magnetic resonance (NMR) chemical shifts for the nitrile carbon (δ ~115–120 ppm) and hydroxyl proton (δ ~5.5 ppm) further corroborate the predominance of the nitrile form.

Structure

3D Structure

Properties

CAS No. |

22056-06-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-[hydroxy-(3-nitrophenyl)methyl]prop-2-enenitrile |

InChI |

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-3-2-4-9(5-8)12(14)15/h2-5,10,13H,1H2 |

InChI Key |

QWFADYMZFDPSSG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Baylis-Hillman Reaction: Primary Synthetic Route

The Baylis-Hillman (BH) reaction is the most widely employed method for synthesizing 2-(hydroxy(3-nitrophenyl)methyl)acrylonitrile. This reaction couples 3-nitrobenzaldehyde with acrylonitrile in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine.

General Reaction Mechanism

The BH reaction proceeds via a three-step mechanism:

- Michael Addition : The catalyst (e.g., DABCO) forms a zwitterionic enolate with acrylonitrile.

- Aldol Addition : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde.

- Proton Transfer and Catalyst Release : The intermediate undergoes protonation, regenerating the catalyst and yielding the BH adduct.

Standard Protocol

A representative procedure involves:

- Reactants : 3-Nitrobenzaldehyde (1 eq), acrylonitrile (1.5 eq).

- Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane, 30 mol%).

- Solvent : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or methanol.

- Conditions : Room temperature, 8–24 hours.

- Yield : 71–89%.

Table 1: Optimization of Baylis-Hillman Reaction Conditions

| Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| DABCO | Ionic liquid | 8 | 25 | 89 | |

| 3-Hydroxyquinuclidine | Methanol | 24 | 25 | 71 | |

| Imidazole | Solvent-free | 10 | 25 | 78 |

Alternative Synthetic Routes

Comparative Analysis and Optimization

Catalyst Efficiency

Solvent Impact

- Ionic Liquids : Enhance yields (89%) and enable catalyst recycling.

- Methanol : Lower yields (71%) due to side reactions.

Table 2: Solvent Comparison for BH Reaction

| Solvent | Yield (%) | Reaction Time (h) | Environmental Impact |

|---|---|---|---|

| Ionic liquid | 89 | 8 | Low |

| Methanol | 71 | 24 | Moderate |

| Solvent-free | 78 | 10 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

Oxidation: 2-(Carbonyl(3-Nitrophenyl)Methyl)Acrylonitrile.

Reduction: 2-(Hydroxy(3-Aminophenyl)Methyl)Acrylonitrile.

Substitution: 2-(Hydroxy(3-SubstitutedPhenyl)Methyl)Acrylonitrile, where the substituent depends on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylonitrile derivatives, including 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile. Research indicates that acrylonitrile adducts exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 32 µg/mL against various pathogens .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Drug Development

The synthesis of this compound is being explored for drug development due to its favorable pharmacological properties. Its structural features allow for modifications that can enhance biological activity and reduce toxicity, making it a candidate for further investigation in drug formulation .

Agricultural Applications

Herbicidal Activity

this compound has shown potential as a herbicide. Its efficacy against common agricultural weeds positions it as a valuable tool in crop management. The compound demonstrates both pre-emergence and post-emergence herbicidal activity, effectively controlling species such as crabgrass and Johnson grass .

Material Science Applications

Polymer Chemistry

In polymer science, acrylonitrile derivatives are utilized to synthesize various copolymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rocha et al. focused on the synthesis of aza-Michael adducts derived from acrylonitrile, including this compound. The results indicated significant antimicrobial activity, with no observed hemolytic effects on human erythrocytes, suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Herbicidal Performance

Research on the herbicidal properties of this compound demonstrated its effectiveness in greenhouse trials against several weed species. The results indicated a high rate of control when applied at optimal concentrations, supporting its development as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and nitro groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Properties

- Steric Considerations : The meta-nitro configuration may reduce steric hindrance compared to ortho-substituted analogs, facilitating crystallinity and intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Melting Points: Pyrazole-containing analogs exhibit higher melting points (>150°C) due to rigid heterocyclic frameworks, whereas aliphatic nitro/cyano derivatives show lower values .

- Solubility : The 3-nitro derivative likely favors polar aprotic solvents, aligning with trends observed for nitrile-containing MBHAs .

Biological Activity

2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile is a compound characterized by a hydroxy group and a nitrophenyl moiety attached to an acrylonitrile backbone. This unique structure contributes to its potential biological activities, including antimicrobial and leishmanicidal properties. The presence of the nitro group enhances the compound's reactivity, which is crucial for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, nitrogen, and oxygen. Its structural features can be visualized as follows:

- Functional Groups : Hydroxy (-OH), Nitro (-NO2), and Acrylonitrile (C=C-C≡N).

- Reactivity : The nitro group acts as an electron-withdrawing group, increasing the electrophilicity of the compound, which is essential for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A study conducted on acrylonitrile adducts, including this compound, utilized the agar well diffusion assay to evaluate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The results indicated that specific concentrations of the compound exhibited notable zones of inhibition, suggesting strong antibacterial properties .

| Concentration (%) | Zone of Inhibition (mm) |

|---|---|

| 2 | 10 |

| 4 | 15 |

| 6 | 20 |

| 8 | 25 |

Leishmanicidal Activity

The leishmanicidal potential of this compound has been explored in various studies. The nitrophenyl group is believed to enhance its efficacy against Leishmania species.

Research Findings

In a study focused on leishmaniasis treatment, several acrylonitrile derivatives were tested for their activity against Leishmania amazonensis. The results showed that compounds with similar structures had promising leishmanicidal effects, indicating that modifications in the side chains could lead to enhanced biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may involve:

- Enzyme Inhibition : Compounds like this one may inhibit key enzymes in microbial metabolism or signaling pathways.

- Cell Membrane Disruption : The structural features may allow penetration into microbial cells, disrupting their membranes and leading to cell death.

Safety and Toxicity

Toxicological evaluations have shown that certain acrylonitrile derivatives exhibit low toxicity towards mammalian cells. For instance, studies on peritoneal macrophages indicated no significant cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(Hydroxy(3-Nitrophenyl)Methyl)Acrylonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions involving acrylonitrile derivatives and substituted benzaldehydes. For example, sodium hydride (NaH) in acetonitrile facilitates the formation of intermediates like 3-oxopropanenitrile derivatives, which are further functionalized with methylthio groups using carbon disulfide and methyl iodide . Key variables include stoichiometry of reactants, reaction time, and solvent polarity. Yield optimization requires monitoring by thin-layer chromatography (TLC) and purification via column chromatography.

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine X-ray crystallography for definitive stereochemical assignment (e.g., Hirshfeld surface analysis to study intermolecular interactions) with spectroscopic techniques:

- NMR : Analyze and spectra to confirm nitrile (-CN) and hydroxyl (-OH) group positions.

- FT-IR : Identify stretching frequencies for -CN (~2200 cm) and aromatic nitro groups (~1520 cm) .

- Mass Spectrometry : Use high-resolution MS to validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling acrylonitrile derivatives in the lab?

- Methodological Answer : Acrylonitrile is a neurotoxicant and potential carcinogen. Use fume hoods for all synthetic steps, wear nitrile gloves, and avoid skin contact. Monitor airborne concentrations with real-time sensors (e.g., PID detectors). Emergency procedures include immediate decontamination with water for spills and administration of amyl nitrite for cyanide exposure .

Advanced Research Questions

Q. How do computational methods enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron transfer processes during nucleophilic additions. For instance, analyze the energy profiles of intermediates in the presence of NaH to identify rate-limiting steps. Molecular docking studies may also predict bioactivity (e.g., antimicrobial potential) by simulating interactions with bacterial enzyme active sites .

Q. What strategies resolve contradictions in toxicity data for acrylonitrile-based compounds?

- Methodological Answer : Apply evidence-based frameworks to reconcile conflicting results. For example:

- Dose-Response Analysis : Compare NOAEL/LOAEL values across species using probabilistic models.

- Exposure Pathway Validation : Differentiate inhalation vs. dermal toxicity via in vitro assays (e.g., Ames test for mutagenicity) .

- Systematic Review : Use PRISMA guidelines to aggregate data from peer-reviewed studies while excluding non-validated sources .

Q. How can catalytic systems improve the sustainability of synthesizing this compound?

- Methodological Answer : Replace traditional bases (e.g., NaH) with solid acid catalysts like TiO, which enable solvent-free conditions and reduce waste. For instance, TiO-catalyzed dehydration of 3-hydroxypropionic acid derivatives minimizes byproduct formation and enhances atom economy . Kinetic studies (e.g., Arrhenius plots) can optimize temperature and catalyst loading.

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in nitrile-containing analogs?

- Methodological Answer : Employ a factorial design to vary substituents (e.g., nitro vs. methoxy groups) and measure biological activity (e.g., IC in cytotoxicity assays). Use QSAR models to correlate electronic parameters (Hammett constants) with bioactivity. Validate hypotheses via crystallographic data to confirm steric effects .

Methodological Frameworks

Q. How to design a research proposal integrating synthesis, characterization, and bioactivity testing?

- Methodological Answer : Structure the proposal using a theory-driven framework:

- Conceptual Model : Link synthetic routes to bioactivity hypotheses (e.g., nitro groups enhancing antimicrobial potency).

- Experimental Phases :

Synthesis : Optimize conditions via Design of Experiments (DoE).

Characterization : Combine XRD, NMR, and computational validation.

Bioassays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.